molecular formula C14H21N3O3S2 B2415008 N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1251545-77-3

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2415008
CAS No.: 1251545-77-3
M. Wt: 343.46
InChI Key: FSWHFFKBCXQCRK-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the thiophene-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with 2-bromoethylcyclopropanesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is unique due to its combination of a thiophene ring, piperazine moiety, and cyclopropanesulfonamide group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S2/c18-14(12-3-10-21-11-12)17-8-6-16(7-9-17)5-4-15-22(19,20)13-1-2-13/h3,10-11,13,15H,1-2,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWHFFKBCXQCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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